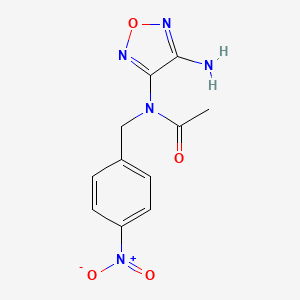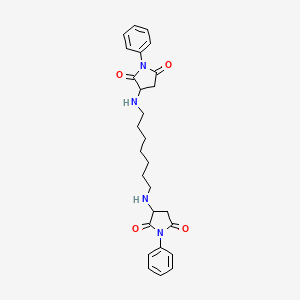
3,3'-(Heptane-1,7-diyldiimino)bis(1-phenylpyrrolidine-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Heptane-1,7-diyldiimino)bis(1-phenylpyrrolidine-2,5-dione): is a complex organic compound characterized by its unique structure, which includes a heptane backbone linked to two phenylpyrrolidine-2,5-dione groups via diimino linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Heptane-1,7-diyldiimino)bis(1-phenylpyrrolidine-2,5-dione) typically involves the following steps:
Formation of the Heptane Backbone: The heptane backbone is synthesized through a series of reactions, starting with the appropriate aliphatic precursors.
Attachment of Diimino Groups: The diimino groups are introduced through a reaction with suitable amine precursors under controlled conditions.
Coupling with Phenylpyrrolidine-2,5-dione: The final step involves coupling the diimino-heptane intermediate with phenylpyrrolidine-2,5-dione using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the diimino linkages, converting them to amine groups.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s structure allows for the design of novel pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Industry:
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3,3’-(Heptane-1,7-diyldiimino)bis(1-phenylpyrrolidine-2,5-dione) exerts its effects involves:
Molecular Targets: The compound can interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 1,7-bis(4-Hydroxy-3-methoxyphenyl)heptane-3,5-dione
- 1,7-bis(3,4-Dimethoxyphenyl)heptane-3,5-diyl diacetate
Comparison:
- Structural Differences: While similar in having a heptane backbone, the substituents and linkages differ, leading to variations in chemical reactivity and biological activity.
- Uniqueness: The presence of diimino linkages and phenylpyrrolidine-2,5-dione groups in 3,3’-(Heptane-1,7-diyldiimino)bis(1-phenylpyrrolidine-2,5-dione) provides unique properties, such as enhanced stability and specific biological interactions, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H32N4O4 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
3-[7-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]heptylamino]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H32N4O4/c32-24-18-22(26(34)30(24)20-12-6-4-7-13-20)28-16-10-2-1-3-11-17-29-23-19-25(33)31(27(23)35)21-14-8-5-9-15-21/h4-9,12-15,22-23,28-29H,1-3,10-11,16-19H2 |
InChI Key |
RGLJLKSNXYEGNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCCCCCCCNC3CC(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077009.png)
![3-[1-(5-Tert-butoxyhex-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B11077011.png)
![1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11077015.png)
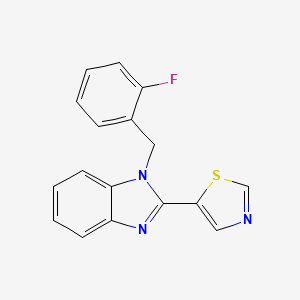
![4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide](/img/structure/B11077040.png)
![ethyl 4-({[(2Z)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11077054.png)
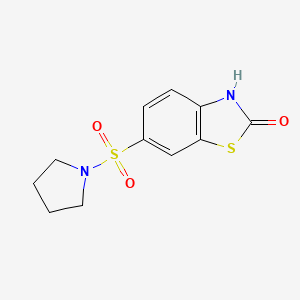
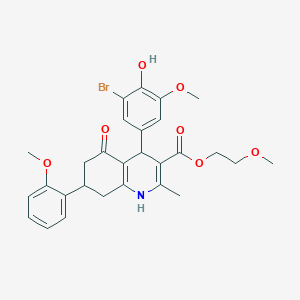
![Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B11077065.png)
![3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid](/img/structure/B11077073.png)
![Ethyl 4-({[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11077082.png)

![4-(3-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11077089.png)
